5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
Description
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a fused heterocyclic compound featuring a thiadiazole ring (two sulfur atoms) fused to a pyrimidinone core. The 2,2-dimethylpropyl (neopentyl) substituent at the 5th position introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding.
Properties
CAS No. |
61457-21-4 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4OS/c1-9(2,3)4-5-10-7(14)6-8(11-5)15-13-12-6/h4H2,1-3H3,(H,10,11,14) |
InChI Key |
VQZLQXLZUVGUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer cells .
Comparison with Similar Compounds
Core Heterocyclic Systems and Electronic Properties
The compound’s thiadiazolo[5,4-d]pyrimidinone core distinguishes it from related scaffolds:
Key Observations :
Substituent Effects on Bioactivity and Physicochemical Properties
Substituents critically modulate biological activity and pharmacokinetics:
Key Observations :
Inference for Target Compound :
- A microwave-assisted approach (as in ) could optimize synthesis efficiency, given the thermal sensitivity of thiadiazole systems.
Biological Activity
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a heterocyclic compound that has attracted significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name: 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Molecular Formula: C₈H₁₃N₅OS
- Molecular Weight: 213.29 g/mol
- CAS Number: 61457-13-4
The biological activity of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one primarily involves its interaction with various molecular targets:
- Antioxidant Activity: The compound has been shown to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests potential protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects: It modulates signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which is critical in regulating inflammation and immune responses .
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its structural features may contribute to enhanced interaction with microbial targets .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one:
Case Studies
- Antioxidant Activity Study: A study conducted on the antioxidant properties of thiadiazole derivatives indicated that 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one significantly reduced oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in various diseases .
- Antimicrobial Evaluation: In a comparative analysis of several thiadiazole derivatives against drug-resistant bacterial strains, this compound demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), highlighting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assessment: Research evaluating the cytotoxic effects of various thiadiazole compounds on cancer cell lines showed that this specific compound induced significant apoptosis in MCF-7 breast cancer cells at low micromolar concentrations. This positions it as a candidate for further development in cancer therapeutics .
Comparison with Related Compounds
The biological activity of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can be compared with other thiadiazole derivatives:
| Compound | Biological Activity |
|---|---|
| 5-methyl-2H-thiadiazolo[5,4-d]pyrimidin-7-one | Antifungal and antibacterial |
| N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | Anticancer and anti-inflammatory |
These comparisons illustrate the unique properties of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one that may contribute to its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
